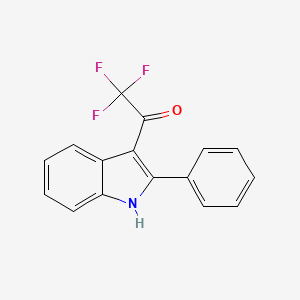

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone is a chemical compound with the formula C16H10F3NO . It is a complex organic molecule that contains an indole ring, a phenyl group, and a trifluoroethanone group .

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone can be inferred from its name and formula. It contains an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a phenyl group (a benzene ring), and a trifluoroethanone group (a ketone with three fluorine atoms attached to the alpha carbon). The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone are not explicitly mentioned in the available resources. Information such as melting point, boiling point, density, and solubility would typically be included in this analysis .Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The trifluoro group may enhance the binding affinity to viral proteins, potentially offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory effects. By modulating key inflammatory pathways, indole derivatives can be used to explore treatments for conditions characterized by inflammation . The trifluoro moiety in the compound could affect its pharmacokinetics, making it a valuable candidate for further research in this area.

Anticancer Research

Indole compounds have been studied for their potential role in cancer therapy. The structural complexity and the presence of the trifluoro group can contribute to the cytotoxicity against cancer cells. Research into indole derivatives like 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one could lead to novel anticancer agents .

Anti-HIV Applications

Indole derivatives have been investigated for their potential to inhibit HIV-1. Molecular docking studies suggest that these compounds can interact with HIV-1 proteins, which could lead to the development of new therapeutic agents for treating HIV .

Antimicrobial and Antitubercular Effects

The indole core structure is effective against a variety of microbial pathogens. Novel indole derivatives have been synthesized and screened for their in vitro antimycobacterial activity, showing promise as antitubercular agents . The trifluoroacetyl group could enhance the compound’s efficacy against resistant strains.

Chemical Synthesis and Catalysis

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one: can be used as a reactant in various chemical syntheses. For example, it can participate in trifluoroacetylation reactions with ethyl trifluoropyruvate in the presence of copper catalysts . This process is valuable for creating compounds with potential pharmacological activities.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s trifluoroacetophenone group may influence its pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

properties

IUPAC Name |

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLZFNWNJPQTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-5-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2929767.png)

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2929768.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B2929771.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

![{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B2929778.png)